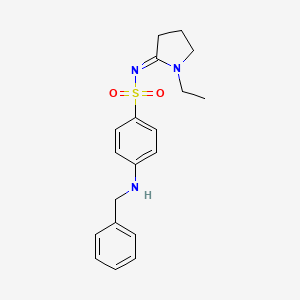
N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethyl)amino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide is a complex organic compound that features a benzylamino group, an ethylpyrrolidinylidene moiety, and a benzenesulfonamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with an appropriate sulfonyl chloride to form the benzylamino benzenesulfonamide intermediate.
Introduction of the Ethylpyrrolidinylidene Moiety: The intermediate is then reacted with 1-ethylpyrrolidine under suitable conditions to introduce the ethylpyrrolidinylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microfluidic systems to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzylamino or ethylpyrrolidinylidene groups.
Reduction: Reduced forms of the sulfonamide or benzylamino groups.
Substitution: Substituted derivatives at the benzylamino or sulfonamide positions.
Wissenschaftliche Forschungsanwendungen
4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active compound in drug development.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, while the sulfonamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(benzylamino)-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide
- 4-(benzylamino)-N-(1-ethylpiperidin-2-ylidene)benzenesulfonamide
Uniqueness
4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethylpyrrolidinylidene moiety, in particular, differentiates it from similar compounds and may result in unique interactions with biological targets.
Eigenschaften
CAS-Nummer |
126826-53-7 |
|---|---|
Molekularformel |
C19H23N3O2S |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
(NZ)-4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C19H23N3O2S/c1-2-22-14-6-9-19(22)21-25(23,24)18-12-10-17(11-13-18)20-15-16-7-4-3-5-8-16/h3-5,7-8,10-13,20H,2,6,9,14-15H2,1H3/b21-19- |
InChI-Schlüssel |
SABNYUQAMCDTIY-VZCXRCSSSA-N |
Isomerische SMILES |
CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NCC3=CC=CC=C3 |
Kanonische SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


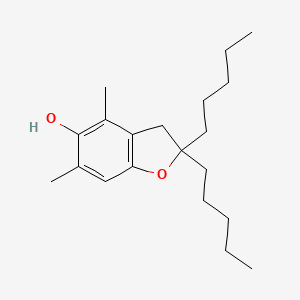
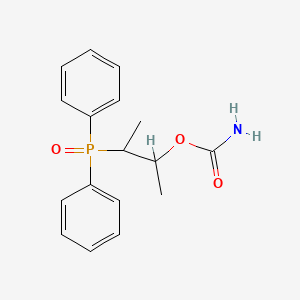
![N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide](/img/structure/B12882561.png)
![4-Fluorobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12882569.png)
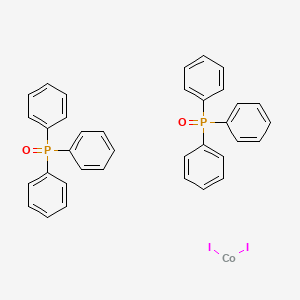
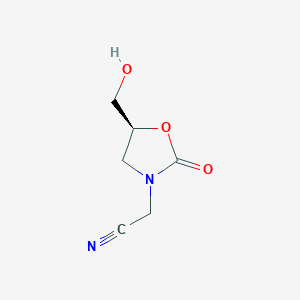

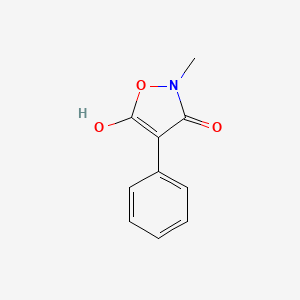
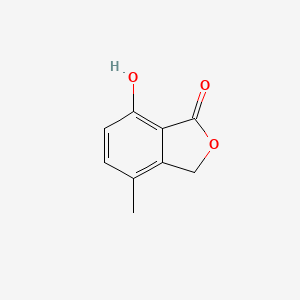
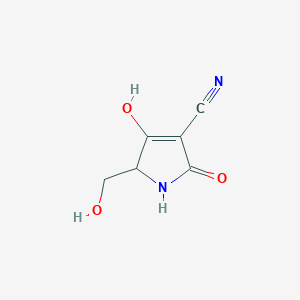
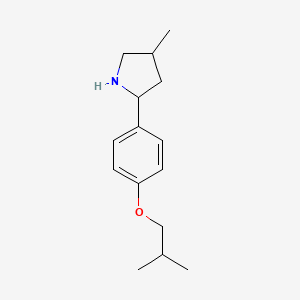
![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)

![2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12882622.png)
